
GW779439X
Descripción general
Descripción
GW779439X es un compuesto de pirazolopiridazina identificado como un inhibidor de la quinasa PASTA de Staphylococcus aureus Stk1. Este compuesto ha llamado la atención debido a su capacidad de potenciar la actividad de los antibióticos beta-lactámicos contra diversos aislados de Staphylococcus aureus resistente a la meticilina (MRSA) y Staphylococcus aureus sensible a la meticilina (MSSA) . Además, se sabe que this compound inhibe la quinasa Aurora A (AURKA) e induce la apoptosis a través de la vía de las caspasas 3/7 .
Mecanismo De Acción
GW779439X ejerce sus efectos a través de múltiples mecanismos:
Inhibición de la quinasa PASTA de Staphylococcus aureus Stk1: Esta inhibición interrumpe la síntesis de la pared celular bacteriana y potencia la actividad de los antibióticos beta-lactámicos.
Inhibición de la quinasa Aurora A (AURKA): Esta inhibición conduce al arresto del ciclo celular y a la inducción de la apoptosis a través de la vía de las caspasas 3/7.
Potenciación de los Antibióticos Beta-lactámicos: Mejora la eficacia de los antibióticos contra cepas bacterianas resistentes.
Análisis Bioquímico
Biochemical Properties
GW779439X has been identified as an inhibitor of the S. aureus PASTA kinase Stk1 . It interacts with this enzyme, leading to biochemical inhibition . The compound also potentiates the activity of β-lactam antibiotics against various MRSA and MSSA isolates .
Cellular Effects
In cellular processes, this compound has shown to have growth inhibition effects on the AGP-01 cell line . It significantly blocks the cell cycle at the G0/G1 phase and sub-G1 phase . Furthermore, this compound significantly decreases expression levels of genes involved in proliferation progression (c-MYC, NRAS, and CDC25A) and increases expression levels of genes involved in cell cycle blocking (CDKN1A and TP53) .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a kinase inhibitor . It biochemically inhibits Stk1 , a mycobacterial Ser/Thr kinase . This inhibition is believed to cause a conformational change in the PknB P-loop, a region frequently observed to undergo conformational changes in other related kinases .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de GW779439X implica la formación de un núcleo de pirazolopiridazina. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que implican la formación del sistema cíclico de pirazolopiridazina y la posterior funcionalización para lograr la actividad biológica deseada .
Métodos de Producción Industrial
Los métodos de producción industrial de this compound no se detallan explícitamente en la literatura disponible. Por lo general, estos compuestos se producen mediante procesos de síntesis orgánica de varios pasos en instalaciones especializadas de fabricación de productos químicos. Estos procesos implican medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
GW779439X experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Inhibición: This compound inhibe bioquímicamente la quinasa PASTA de Staphylococcus aureus Stk1.
Reacciones de Potenciación: El compuesto potencia la actividad de los antibióticos beta-lactámicos contra los aislados de MRSA y MSSA.
Inducción de la Apoptosis: This compound induce la apoptosis a través de la vía de las caspasas 3/7.
Reactivos y Condiciones Comunes
Reacciones de Inhibición: Generalmente se realizan in vitro con concentraciones alrededor de 2 micromolares.
Reacciones de Potenciación: Se realizan con antibióticos beta-lactámicos como ceftarolina y oxacilina.
Inducción de la Apoptosis: Implica condiciones de cultivo celular con concentraciones alrededor de 1 micromolar.
Principales Productos Formados
Reacciones de Inhibición: Inhibición de la quinasa PASTA de Staphylococcus aureus Stk1.
Reacciones de Potenciación: Actividad mejorada de los antibióticos beta-lactámicos contra los aislados de MRSA y MSSA.
Inducción de la Apoptosis: Inducción de la apoptosis en líneas celulares cancerosas.
Aplicaciones Científicas De Investigación
Case Studies
- Inhibition of Tumor Growth : A study found that GW779439X effectively inhibited the growth of various cancer cell lines by targeting cyclin-dependent kinases. The compound's ability to induce cell cycle arrest makes it a candidate for combination therapies with other anticancer agents .
- Synergistic Effects with Other Treatments : In vitro studies have shown that when combined with traditional chemotherapeutics, this compound enhances their cytotoxic effects on resistant cancer cell lines, suggesting its role as an adjuvant in cancer therapy .
Case Studies
- Potentiation of β-Lactam Antibiotics : Research indicates that this compound significantly potentiates the activity of various β-lactams against multiple MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) isolates. For instance, it was shown to lower the minimum inhibitory concentration (MIC) of oxacillin by over 512-fold against certain MRSA strains .
- Sensitization of Resistant Strains : A notable case involved a ceftaroline-resistant MRSA isolate, where this compound restored sensitivity to ceftaroline through Stk1 inhibition. This finding highlights its potential as an antibiotic adjuvant in clinical settings where traditional treatments fail .
Comparación Con Compuestos Similares
GW779439X es único en su doble inhibición de la quinasa PASTA de Staphylococcus aureus Stk1 y la quinasa Aurora A (AURKA). Los compuestos similares incluyen:
BI-2536: Otro inhibidor de quinasas con propiedades similares de potenciación de antibióticos.
NVP-ADW742: Un inhibidor de quinasas con efectos comparables en cepas bacterianas.
Estos compuestos comparten algunas similitudes estructurales y actividades biológicas, pero difieren en sus objetivos específicos y potencia.
Actividad Biológica
GW779439X is a pyrazolopyridazine compound originally developed as a cyclin-dependent kinase 4 (CDK4) inhibitor. Recent studies have repurposed it for antibacterial applications, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in potentiating β-lactam antibiotics, and relevant case studies.
This compound functions primarily through the inhibition of the Stk1 kinase, a member of the PASTA kinase family in bacteria. This inhibition enhances the susceptibility of MRSA to various β-lactam antibiotics. The mechanism can be summarized as follows:
- Inhibition of Stk1 : this compound directly inhibits Stk1, leading to reduced phosphorylation of substrates involved in bacterial resistance mechanisms.
- Potentiation of Antibiotics : By inhibiting Stk1, this compound significantly lowers the minimum inhibitory concentration (MIC) of β-lactams like oxacillin and nafcillin against MRSA strains.
Table 1: Effects of this compound on Antibiotic Susceptibility
Antibiotic | MIC (without this compound) | MIC (with 5 μM this compound) | Fold Change |
---|---|---|---|
Oxacillin | 512 μg/mL | 1 μg/mL | 512-fold |
Nafcillin | 256 μg/mL | 0.5 μg/mL | 512-fold |
Ceftaroline | 4 μg/mL | 2 μg/mL | 2-fold |
Vancomycin | 1 μg/mL | 1 μg/mL | No change |
Case Study: MRSA Sensitization
In a study published in Nature Communications, researchers demonstrated that this compound could sensitize various MRSA strains to β-lactam antibiotics. The study utilized a range of MRSA isolates, including those resistant to ceftaroline, showing that treatment with this compound significantly improved antibiotic efficacy.
- Experimental Setup : The study assessed the effect of this compound on MRSA strains by measuring the MIC values before and after treatment with the compound.
- Results : The results indicated a substantial reduction in MIC values for oxacillin and nafcillin, confirming that this compound effectively potentiates these antibiotics.
In Vitro Studies
Further investigations into the biochemical properties of this compound revealed its capacity to inhibit Stk1 activity at concentrations as low as 2 μM. This was evidenced through autoradiography assays that monitored phosphorylation events in bacterial cells.
- Findings : The inhibition of Stk1 led to decreased phosphorylation of myelin basic protein (MBP), a non-specific substrate used to assess kinase activity. This supports the hypothesis that this compound acts as a potent inhibitor of bacterial kinases.
Table 2: Summary of In Vitro Efficacy
Strain Type | MIC Reduction Observed | Reference Study |
---|---|---|
USA300 MRSA | >512-fold | |
Hospital-acquired MRSA COL | >256-fold | |
MSSA Newman | Modest potentiation |
Safety and Toxicity
Despite its promising antibacterial properties, this compound has been noted for its toxicity and lack of specificity as a human kinase inhibitor. Studies indicate that while it is effective against bacterial kinases, its potential off-target effects necessitate caution in clinical applications.
- Toxicity Profile : As a human kinase inhibitor, this compound exhibits high toxicity levels which may limit its therapeutic use without further modifications to enhance specificity and reduce adverse effects.
Propiedades
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNSCLLJKXGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.